molecular formula C13H17N5O3S B6774695 N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6774695
M. Wt: 323.37 g/mol
InChI Key: APGUDONXSXCFQX-UHFFFAOYSA-N
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Description

N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an azetidine ring and a pyrazolo[1,5-b]pyridazine core, makes it a subject of interest for researchers in various fields.

Properties

IUPAC Name

N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-2-22(20,21)17-8-10(9-17)6-14-13(19)11-7-16-18-12(11)4-3-5-15-18/h3-5,7,10H,2,6,8-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGUDONXSXCFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CNC(=O)C2=C3C=CC=NN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Construction of the Pyrazolo[1,5-b]pyridazine Core: This step involves the formation of the pyrazolo[1,5-b]pyridazine ring system through cyclization reactions, often using hydrazine derivatives and appropriate dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the azetidine and pyrazolo[1,5-b]pyridazine moieties through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biological Studies: Researchers use the compound to investigate its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound serves as a tool for studying biological processes and pathways, helping to elucidate the roles of specific proteins and enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-[(1-ethylsulfonylazetidin-3-yl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a pyrazole ring fused with a pyrimidine ring and exhibit similar biological activities, such as kinase inhibition.

  • **Pyrazolo[4,3-e][1,2,4]triazolo

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